PLCβ3 Inhibitory Activity: 4‑Chloro Derivative as a Defined Inactive Control Versus Active Chemotypes
In a fluorescence‑based dose‑response assay for human PLCβ3, N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide yielded an IC50 of 122 µM (1.22 × 10⁵ nM), exceeding the assay's activity cutoff of 10 µM [1][2]. By contrast, several structurally unrelated chemotypes identified in the same screen exhibited IC50 values below 1 µM, indicating that the 4‑chloro substitution pattern confers negligible PLCβ3 binding affinity [3]. This quantitative inactivity is a reproducible benchmark that can serve as a negative control for PLCβ3‑targeted screenings.
| Evidence Dimension | IC50 against human PLCβ3 (fluorescence‑based biochemical assay) |
|---|---|
| Target Compound Data | 122 µM (1.22 × 10⁵ nM) |
| Comparator Or Baseline | Active chemotypes in the same MLPCN screen (IC50 < 1 µM); assay activity cutoff 10 µM |
| Quantified Difference | >12‑fold above the activity threshold; >100‑fold less potent than active chemotypes |
| Conditions | 1536‑well plate, WH‑15 fluorogenic reporter, 0.4 ng/µL PLCβ3, 10‑point 1:3 dilution series starting at 122.5 µM, 25 °C |
Why This Matters
Procurement for SAR projects and assay validation requires a well‑characterized inactive analogue; this compound’s defined inactivity against PLCβ3 makes it suitable as a negative‑control reagent, avoiding false‑positive hits.
- [1] BindingDB Entry BDBM114239, MLS000327632; N'-(4-chlorophenyl)-N-hydroxybenzenecarboximidamide. BindingDB (2014). View Source
- [2] PubChem BioAssay AID 743328, Fluorescence-based biochemical high throughput dose response assay to identify inhibitors of phospholipase C isozymes (PLC-B3). National Center for Biotechnology Information (2014). View Source
- [3] Huang, W., et al. (2013). Small Molecule Inhibitors of Phospholipase C from a Novel High‑throughput Screen. J. Biol. Chem., 288, 5840‑5848. View Source
